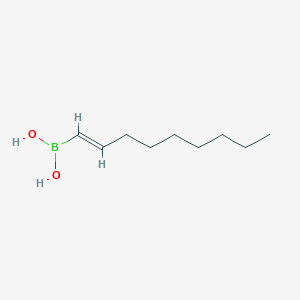
1,2,3,4-Tetrahidro-1,5-naftiridina
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H10N2. It is a derivative of naphthyridine, which consists of two fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,5-naphthyridine has various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Chemical Methodology: It is used in the development of chemical libraries for drug discovery.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with molecular targets.
Mecanismo De Acción
Target of Action
It has been suggested that it can be used as shp2 inhibitors , indicating that SHP2 could be a potential target. SHP2 is a protein tyrosine phosphatase involved in several cellular processes, including cell growth and differentiation.
Mode of Action
Given its potential role as an shp2 inhibitor , it may interact with this enzyme, altering its activity and thus influencing the signaling pathways it is involved in.
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor of certain enzymes, thereby affecting their activity. The compound’s interaction with enzymes such as SHP2 has been studied for its potential therapeutic applications . Additionally, 1,2,3,4-Tetrahydro-1,5-naphthyridine can form complexes with proteins, influencing their structure and function.
Cellular Effects
1,2,3,4-Tetrahydro-1,5-naphthyridine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the proliferation and differentiation of cells, making it a potential candidate for cancer research . Furthermore, 1,2,3,4-Tetrahydro-1,5-naphthyridine has been observed to impact the levels of intracellular ATP, which is crucial for cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydro-1,5-naphthyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it has been reported to inhibit the activity of SHP2 by binding to its active site . Additionally, 1,2,3,4-Tetrahydro-1,5-naphthyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-1,5-naphthyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2,3,4-Tetrahydro-1,5-naphthyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have reported threshold effects, where a certain dosage is required to achieve the desired biological activity . Toxicity studies have shown that high doses of 1,2,3,4-Tetrahydro-1,5-naphthyridine can cause adverse effects such as liver and kidney damage in animal models .
Metabolic Pathways
1,2,3,4-Tetrahydro-1,5-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-1,5-naphthyridine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation in different tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
1,2,3,4-Tetrahydro-1,5-naphthyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1,5-naphthyridine can be synthesized through several methods. One common approach involves the intramolecular inverse electron demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine linked from the imidazole N1 position to the triazinyl C3 with a tri- or tetramethylene tether . This method allows for the preparation of a series of heterocycles with variation in ring size and substitution diversity.
Another method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton .
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetrahydro-1,5-naphthyridine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aromatic 1,5-naphthyridines at high temperatures.
N-Arylation: Palladium-catalyzed N-arylations are successful in modifying the compound.
Common Reagents and Conditions
Substitution: Alkyl halides and bases are commonly used reagents for substitution reactions.
N-Arylation: Palladium catalysts are used for N-arylation reactions.
Major Products Formed
Oxidation: Aromatic 1,5-naphthyridines.
Substitution: N-alkylsubstituted 1,5-naphthyridines.
N-Arylation: N-arylated 1,5-naphthyridines.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1,5-naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,8-naphthyridine: Another derivative of naphthyridine with different nitrogen atom arrangements.
1,5-Naphthyridine: The aromatic form of the compound, which is more stable and has different reactivity.
2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]azepines: A related heterocyclic scaffold used in chemical library development.
The uniqueness of 1,2,3,4-Tetrahydro-1,5-naphthyridine lies in its specific arrangement of nitrogen atoms and its potential for diverse chemical modifications and biological activities.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXTMWCXNPUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426060 | |
| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13993-61-8 | |
| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,2,3,4-tetrahydro-1,5-naphthyridines?
A: Several synthetic approaches have been reported for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. One prominent method involves the intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines. This reaction efficiently constructs the core structure through a cycloaddition followed by nitrogen elimination and subsequent nitrile loss []. Another approach utilizes the asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines, leading to the formation of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity []. Additionally, the mechanochemical aza-vinylogous Povarov reaction offers a solvent-free alternative for synthesizing highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines by reacting aromatic amines with α-ketoaldehydes or α-formylesters and α,β-unsaturated dimethylhydrazones [].
Q2: Can you elaborate on the applications of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines in asymmetric synthesis?
A: Chiral 1,2,3,4-tetrahydro-1,5-naphthyridines, specifically 1,5-diaza-cis-decalins, have shown promise as rigid chelating diamine ligands in asymmetric synthesis []. Their rigid structure and the presence of two nitrogen atoms capable of coordinating with metal centers make them attractive chiral auxiliaries for various enantioselective transformations.
Q3: What are the advantages of using mechanochemistry for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines?
A: The mechanochemical approach, particularly using a vibratory ball mill, offers several advantages over conventional solution-based methods for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridines []. These benefits include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)









![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)



